[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Description
This compound is a hexopyranoside derivative characterized by a fully acetylated oxane (tetrahydropyran) core substituted with a 4-nitrophenoxy group at position 6 and a methyl acetate group at position 2. It is commonly referred to as 4-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside and is listed under CAS numbers 17042-39-6 and 1094684-29-3 . Its molecular formula is C24H29NO12 (calculated molecular weight: 535.49 g/mol), though discrepancies in reported formulas (e.g., C31H35ClO11 in ) suggest variations in substituents or isomeric forms . The compound is primarily used as a synthetic intermediate in glycosylation reactions, leveraging the electron-withdrawing nitro group to enhance reactivity as a leaving group .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863043 | |
| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-66-4, 17042-39-6 | |
| Record name | NSC89591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
[3,4,5-Tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a synthetic compound that has garnered attention in biochemical research for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse scientific literature.
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the oxan-2-yl core followed by acetylation to introduce acetyloxy groups and the incorporation of the nitrophenyl group via nucleophilic substitution reactions. Reaction conditions such as temperature and pH are critical for optimizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The acetyloxy and nitrophenyl groups are crucial for these interactions, influencing binding affinity and specificity towards enzymes or receptors. This interaction may alter enzymatic activities and trigger downstream signaling pathways, which could lead to various physiological effects.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines in cell cultures, indicating a potential application in treating inflammatory diseases. The modulation of NF-kB signaling pathways has been proposed as a mechanism behind these effects.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Induced apoptosis through caspase activation. |
| Inflammation model in cell cultures | Inhibited cytokine production; modulated NF-kB pathway. |
| Enzyme inhibition assays | Showed competitive inhibition against specific enzymes involved in metabolic pathways. |
Research Applications
The versatility of this compound extends beyond anticancer and anti-inflammatory applications:
- Biochemical Probes : Used to study enzyme activities and metabolic pathways.
- Drug Development : Explored as a scaffold for designing novel therapeutics targeting specific diseases.
- Material Science : Investigated for its utility in developing advanced materials due to its unique chemical properties .
Comparison with Similar Compounds
Auranofin (C20H34AuO9PS)
Key Structural Features :
- Core: [(2R,3R,4S,5R,6S)-3,4,5-Tris(acetyloxy)oxan-2-yl]methyl acetate backbone.
- Substituents: Gold(I)-triethylphosphine thiolate complex at position 6.
Comparison :
- Reactivity: Auranofin’s gold-thiolate bond introduces metallodrug properties, whereas the target compound’s nitro group enhances its utility in organic synthesis.
- Stability: Auranofin’s Au-S bond may degrade in vivo, while the target compound’s acetyl groups improve hydrolytic stability .
Sucrose Octaacetate (C28H38O19)
Key Structural Features :
Comparison :
2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl Bromide (C26H35BrO17)
Key Structural Features :
Comparison :
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate (C21H27NO9)
Key Structural Features :
Comparison :
- Functional Groups: The nitro group in the target compound provides distinct electronic effects compared to the methylphenoxy group.
Cellulose Acetate Derivatives (e.g., C24H34O17)
Key Structural Features :
- Polymeric β-1,4-linked glucose units with varying degrees of acetylation.
Comparison :
- Molecular Scale : Cellulose derivatives are macromolecular, whereas the target compound is a small-molecule intermediate.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications | Stability Considerations |
|---|---|---|---|---|---|
| Target Compound | C24H29NO12 | 535.49 | 4-Nitrophenoxy, 4 acetyl | Glycosylation agent, synthetic intermediate | Hydrolytically stable |
| Auranofin | C20H34AuO9PS | 678.49 | Gold-phosphine complex | Anticancer therapy | In vivo Au-S bond instability |
| Sucrose Octaacetate | C28H38O19 | 678.59 | 8 acetyl groups | Plasticizer, bitterant | High thermal stability |
| Hepta-O-acetyl-cellobiosyl bromide | C26H35BrO17 | 699.45 | Bromide, 7 acetyl | Glycosylation reagent | Sensitive to moisture |
| Cellulose Acetate (triacetate form) | C24H34O17 | 594.53 | Polymeric acetylated glucose | Films, drug delivery | Degrades under strong acids/bases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
